Cas no 1878217-46-9 (methyl 4-bromo-2,3-difluoro-5-iodobenzoate)

Methyl 4-bromo-2,3-difluoro-5-iodobenzoate is a highly functionalized benzoate ester featuring multiple halogen substituents, making it a valuable intermediate in organic synthesis. The presence of bromo, difluoro, and iodo groups on the aromatic ring provides distinct reactivity for selective cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling precise structural modifications. Its ester group further enhances versatility, allowing for hydrolysis or transesterification. This compound is particularly useful in pharmaceutical and agrochemical research, where polyhalogenated aromatics serve as key building blocks for complex molecules. High purity and well-defined reactivity ensure reliable performance in demanding synthetic applications.
methyl 4-bromo-2,3-difluoro-5-iodobenzoate structure
1878217-46-9 structure
Product Name:methyl 4-bromo-2,3-difluoro-5-iodobenzoate
CAS No:1878217-46-9
MF:C8H4BrF2IO2
MW:376.921441078186
MDL:MFCD31652390
CID:4630452
PubChem ID:118864683
Update Time:2025-06-13

methyl 4-bromo-2,3-difluoro-5-iodobenzoate Chemical and Physical Properties

Names and Identifiers

    • MFCD31652390
    • AKOS037645995
    • Methyl 4-bromo-2,3-difluoro-5-iodobenzoate
    • W15359
    • CS-0047317
    • Methyl4-bromo-2,3-difluoro-5-iodobenzoate
    • 1878217-46-9
    • AS-65576
    • SCHEMBL17494358
    • methyl 4-bromo-2,3-difluoro-5-iodobenzoate
    • MDL: MFCD31652390
    • Inchi: 1S/C8H4BrF2IO2/c1-14-8(13)3-2-4(12)5(9)7(11)6(3)10/h2H,1H3
    • InChI Key: CSBWTYPGEVRENA-UHFFFAOYSA-N
    • SMILES: IC1C(=C(C(=C(C(=O)OC)C=1)F)F)Br

Computed Properties

  • Exact Mass: 375.84075g/mol
  • Monoisotopic Mass: 375.84075g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 26.3Ų

methyl 4-bromo-2,3-difluoro-5-iodobenzoate Pricemore >>

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Additional information on methyl 4-bromo-2,3-difluoro-5-iodobenzoate

Recent Advances in the Application of Methyl 4-Bromo-2,3-difluoro-5-iodobenzoate (CAS: 1878217-46-9) in Chemical Biology and Pharmaceutical Research

Methyl 4-bromo-2,3-difluoro-5-iodobenzoate (CAS: 1878217-46-9) is a highly functionalized aromatic ester that has recently gained attention in chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery. This compound serves as a key intermediate in the synthesis of complex molecules, particularly in the development of fluorinated and halogenated bioactive compounds. The presence of multiple halogen substituents (bromo, fluoro, and iodo) on the benzoate scaffold makes it a valuable building block for cross-coupling reactions, nucleophilic substitutions, and other transformations critical to medicinal chemistry.

Recent studies have explored the use of methyl 4-bromo-2,3-difluoro-5-iodobenzoate in the synthesis of novel kinase inhibitors and antiviral agents. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility in Suzuki-Miyaura cross-coupling reactions to generate biaryl compounds with enhanced binding affinity for protein targets. The electron-withdrawing effects of the fluorine atoms were found to significantly influence the reactivity of the iodo and bromo groups, enabling selective functionalization at specific positions on the aromatic ring.

In pharmaceutical applications, researchers have utilized this compound as a precursor for PET (positron emission tomography) tracer development. The iodine-125 labeled derivative has shown promise in imaging studies targeting neurodegenerative diseases, as reported in a 2024 study published in ACS Chemical Neuroscience. The difluoro substitution pattern was particularly noted for its ability to improve blood-brain barrier penetration while maintaining metabolic stability.

The compound's unique electronic properties have also made it valuable in materials science applications. A recent investigation published in Advanced Materials (2024) described its incorporation into organic semiconductors, where the halogen-rich structure facilitated charge transport while the ester group provided solubility for solution processing. This dual functionality suggests potential for methyl 4-bromo-2,3-difluoro-5-iodobenzoate in the development of next-generation electronic materials for biomedical devices.

From a synthetic chemistry perspective, the reactivity of methyl 4-bromo-2,3-difluoro-5-iodobenzoate has been systematically studied through computational and experimental approaches. Density functional theory (DFT) calculations have revealed interesting insights into the relative reactivity of the halogen substituents, with the iodine position showing the highest susceptibility to nucleophilic attack, followed by the bromo group. These findings, published in a 2023 Journal of Organic Chemistry article, provide valuable guidance for designing synthetic routes using this multifunctional building block.

Future research directions for methyl 4-bromo-2,3-difluoro-5-iodobenzoate appear promising, with several pharmaceutical companies including it in their fragment-based drug discovery programs. Its ability to serve as a versatile scaffold for introducing diverse pharmacophores while maintaining favorable physicochemical properties makes it particularly attractive for lead optimization in drug development pipelines. Ongoing studies are exploring its potential in targeted protein degradation strategies and as a warhead in covalent inhibitor design.

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